molecular formula C21H21NO5 B7757481 3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate

3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate

Cat. No.: B7757481
M. Wt: 367.4 g/mol
InChI Key: HQWBTCVKLHZDNN-CJLVFECKSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a chromene core substituted with a dimethoxyphenyl group and a propanoate moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate typically involves a multi-step process One common method starts with the preparation of the chromene core through a cyclization reactionThe final step involves the esterification of the chromene derivative with propanoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chromene core, especially at the positions activated by the electron-donating dimethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene compounds with various functional groups.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain oxidases, reducing oxidative stress in cells. Additionally, the compound’s structure allows it to interact with DNA and proteins, influencing gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate stands out due to its unique chromene core, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its electron-donating ability, making it more reactive in certain chemical reactions. Additionally, the propanoate moiety contributes to its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-4-6-17-15(10-13)16(22-9-8-21(23)24)12-19(27-17)14-5-7-18(25-2)20(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,24)/b22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWBTCVKLHZDNN-CJLVFECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=[NH+]CCC(=O)[O-])C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCC(=O)[O-])C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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